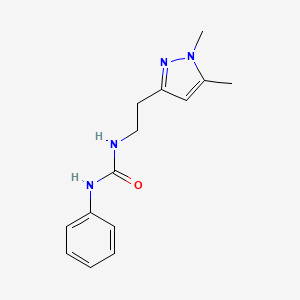

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-11-10-13(17-18(11)2)8-9-15-14(19)16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCYFYPRLHPBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group at the 2-position of the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea has been explored for various scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Urea Core

Chlorophenyl Derivatives

- BK50164 (1-(2-chlorophenyl)-3-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]urea): Incorporates a 2-chlorophenyl group, increasing electron-withdrawing effects compared to the parent compound. Molecular weight: 292.76 g/mol .

Key Difference : Chlorine substitution enhances lipophilicity and may improve membrane permeability but could reduce solubility.

Pyrazole-Modified Analogs

- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a): Replaces the ethyl-pyrazole chain with a pyrazol-4-ylmethyl group.

- Ox-3 ((S)-1-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)ethyl)-3-phenylurea): Substitutes pyrazole with an oxazoline ring, introducing chirality and altering hydrogen-bonding capacity .

Key Difference : The pyrazole ring in the target compound provides a planar, aromatic system for π-π stacking, absent in oxazoline-based analogs.

Heterocyclic Urea Derivatives

- 1-(4-Cyanophenyl)-3-phenylurea (6i): Features a cyano group on the phenyl ring, enhancing electron-withdrawing effects and hydrogen-bond acceptor capacity. Molecular weight: 238.1 g/mol .

- Thiadiazole-Triazole Hybrids : Compounds like those in integrate thiadiazole and triazole rings, broadening heterocyclic diversity but increasing molecular complexity and weight (e.g., C₁₉H₁₅F₂N₅O₂S₂ , MW: 463.48 g/mol ) .

Key Difference : The target compound’s simplicity (single pyrazole and phenyl groups) may improve synthetic accessibility compared to multi-heterocyclic systems.

Antipyrine-Related Derivatives

- 1,5-Dimethyl-4-[(E)-3-phenoxybenzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one: Replaces the urea group with a pyrazol-3-one ketone, eliminating NH hydrogen-bond donors.

Key Difference : Urea derivatives generally exhibit stronger hydrogen-bonding capacity than ketone-based analogs, which may enhance target engagement.

Spectroscopic Characterization

Table 1: Comparative Data for Selected Urea Derivatives

Biological Activity

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H16N4O

- Molecular Weight: 244.30 g/mol

This compound features a pyrazole ring linked to a phenylurea moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The urea group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the pyrazole moiety may interact with various biological receptors, modulating their functions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have reported that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in human chondro-sarcoma cells . This pharmacological effect may be beneficial in treating conditions like arthritis.

Antibacterial Activity

Preliminary evaluations have shown that derivatives of pyrazole exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported at 250 μg/mL . Further research is needed to establish the specific activity of this compound against these pathogens.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea?

The synthesis typically involves coupling reactions between pyrazole intermediates and phenylurea precursors. For example, substituted pyrazole derivatives can be functionalized via nucleophilic substitution or condensation reactions with urea-containing reagents. Key steps include refluxing intermediates in solvents like 1,4-dioxane, using catalysts such as triethylamine (TEA), and purification via recrystallization or chromatography. Structural confirmation is achieved through IR, NMR, and elemental analysis .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, while ORTEP-III (via WinGX) generates thermal ellipsoid plots for visualizing anisotropic displacement . Hydrogen bonding patterns are analyzed using graph set theory to categorize intermolecular interactions, which aids in understanding crystal packing .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

High-resolution techniques include:

- IR spectroscopy to verify functional groups (e.g., urea C=O stretch ~1650 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole and phenyl rings.

- Elemental analysis to validate stoichiometry.

- Melting point determination for purity assessment .

Advanced Questions

Q. How can synthetic yields be optimized under varying reaction conditions?

Yield optimization involves screening:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity.

- Temperature : Controlled reflux (e.g., 80–120°C) balances reaction rate and side-product formation.

- Catalysts : Bases like TEA or DBU improve coupling efficiency.

- Protecting groups : Temporary protection of reactive sites (e.g., amines) can prevent undesired side reactions .

Q. What advanced methodologies characterize hydrogen bonding networks in the crystal lattice?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into discrete (D), chains (C), or rings (R). Software like Mercury or PLATON calculates interaction geometries (distance/angle), while Hirshfeld surface analysis maps intermolecular contacts. This reveals how urea NH groups participate in N–H···O bonds, stabilizing the lattice .

Q. How do structural modifications to the pyrazole or phenylurea moieties influence biological activity?

Structure-activity relationship (SAR) studies show:

- Pyrazole substitution : Methyl groups at positions 1 and 5 (as in the target compound) enhance metabolic stability.

- Urea linker flexibility : Ethyl spacers (vs. rigid groups) improve binding to hydrophobic enzyme pockets.

- Phenyl substituents : Electron-withdrawing groups (e.g., Cl, CF₃) may increase affinity for targets like cyclooxygenase-2 (COX-2) .

Q. How can contradictions in biological activity data between studies be resolved?

Contradictions often arise from:

- Purity discrepancies : Validate via HPLC or LC-MS.

- Assay conditions : Standardize cell lines, buffer pH, and incubation times.

- Crystallographic artifacts : Ensure correct space group assignment and resolve disorder in electron density maps .

Methodological Notes

- Crystallographic Tools : Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve structural ambiguities .

- SAR Validation : Combine molecular docking with in vitro assays to correlate structural features with activity trends .

- Data Reproducibility : Document reaction conditions (e.g., solvent, temperature) and analytical parameters (e.g., NMR solvent, crystallographic data collection temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.